molecular formula C10H6F2O3 B11724819 4-(3,4-Difluoro-phenyl)-4-oxo-but-2-enoic acid

4-(3,4-Difluoro-phenyl)-4-oxo-but-2-enoic acid

Cat. No.: B11724819
M. Wt: 212.15 g/mol
InChI Key: VXEIUAVCQAVVOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Difluoro-phenyl)-4-oxo-but-2-enoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluoro-phenyl)-4-oxo-but-2-enoic acid typically involves the use of 3,4-difluorophenylboronic acid as a starting material. This compound can be synthesized through a Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 3,4-difluorophenylboronic acid with an appropriate halide under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions, optimized for higher yields and purity. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluoro-phenyl)-4-oxo-but-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3,4-Difluoro-phenyl)-4-oxo-but-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,4-Difluoro-phenyl)-4-oxo-but-2-enoic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can participate in various binding interactions, while the carbonyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These interactions can modulate biological pathways and result in specific effects on cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluorophenylboronic acid: Used in similar synthetic applications.

    3-Fluorophenylboronic acid: Another fluorinated boronic acid with comparable reactivity.

    4-Fluorophenylboronic acid: A related compound with a single fluorine substitution.

Uniqueness

4-(3,4-Difluoro-phenyl)-4-oxo-but-2-enoic acid is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual fluorination can enhance the compound’s stability and binding affinity in various applications.

Properties

Molecular Formula

C10H6F2O3

Molecular Weight

212.15 g/mol

IUPAC Name

4-(3,4-difluorophenyl)-4-oxobut-2-enoic acid

InChI

InChI=1S/C10H6F2O3/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15/h1-5H,(H,14,15)

InChI Key

VXEIUAVCQAVVOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)C=CC(=O)O)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.